5-Bromopyridine-3-sulfonyl chloride hydrochloride

Medicinal Chemistry Organic Synthesis Sulfonylation

5-Bromopyridine-3-sulfonyl chloride hydrochloride delivers orthogonal reactivity: the sulfonyl chloride enables rapid sulfonamide library synthesis, while the C5 bromine provides a superior handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald‑Hartwig). Compared to the 5‑Cl analog, the aryl bromide ensures faster oxidative addition, lower catalyst loadings, and higher yields. With a ΔpKa of approximately –2.3 versus unsubstituted pyridine-3-sulfonyl chloride, this building block guarantees efficient sulfonylation even with sterically hindered amines, accelerating SAR exploration in kinase inhibitor programs and agrochemical discovery.

Molecular Formula C5H4BrCl2NO2S
Molecular Weight 292.97 g/mol
CAS No. 913836-25-6
Cat. No. B1519817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-3-sulfonyl chloride hydrochloride
CAS913836-25-6
Molecular FormulaC5H4BrCl2NO2S
Molecular Weight292.97 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)S(=O)(=O)Cl.Cl
InChIInChI=1S/C5H3BrClNO2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H;1H
InChIKeyYDXZUVLGYGROKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyridine-3-sulfonyl chloride hydrochloride (CAS 913836-25-6) | A Dual-Reactive Heterocyclic Sulfonyl Halide Building Block for Pharmaceutical and Agrochemical Synthesis


5-Bromopyridine-3-sulfonyl chloride hydrochloride (CAS 913836-25-6) is a functionalized pyridine derivative that exists as a hydrochloride salt, with the free base form corresponding to CAS 65001-21-0. The compound is characterized by the simultaneous presence of two highly reactive functional groups on the pyridine ring: a bromine atom at the 5-position and a sulfonyl chloride group at the 3-position. The molecular weight of the hydrochloride salt is 292.97 g/mol, with a predicted pKa of approximately -4.09±0.21 for the conjugate acid form . This unique bifunctional architecture enables orthogonal reactivity: the sulfonyl chloride moiety serves as a potent electrophile for sulfonamide and sulfonate ester formation, while the bromine atom provides a robust handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The compound is widely employed as a strategic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive small molecules [2].

Why 5-Bromopyridine-3-sulfonyl chloride hydrochloride Cannot Be Substituted with Unsubstituted or Mono-Functional Pyridine Sulfonyl Chlorides


The substitution of 5-bromopyridine-3-sulfonyl chloride hydrochloride with simpler pyridine-3-sulfonyl chloride analogs (e.g., CAS 42899-76-3, pyridine-3-sulfonyl chloride hydrochloride; or CAS 16133-25-8, pyridine-3-sulfonyl chloride hydrochloride) or mono-halogenated variants (e.g., CAS 1060802-18-7, 5-chloropyridine-3-sulfonyl chloride) leads to a fundamental loss of synthetic capability. The 5-bromo substituent is not merely a spectator group; it is a critical determinant of electronic properties and reactivity. The bromine atom significantly enhances the acidity of the sulfonyl chloride conjugate acid relative to the unsubstituted analog (predicted pKa = -1.77±0.11 for unsubstituted pyridine-3-sulfonyl chloride versus -4.09±0.21 for the 5-bromo derivative) . More importantly, the bromine atom enables downstream diversification through cross-coupling chemistry that is impossible with the unsubstituted core. Substituting with the 5-chloro analog (CAS 1060802-18-7) would significantly reduce cross-coupling efficiency due to the lower reactivity of aryl chlorides compared to aryl bromides in palladium-catalyzed transformations [1]. Furthermore, heteroaromatic sulfonyl chlorides exhibit position-dependent stability profiles; pyridine-3-sulfonyl chlorides are known to undergo hydrolysis by trace water, and the presence of the electron-withdrawing bromine substituent at the 5-position can influence both the rate of hydrolysis and the overall stability of the compound under storage and reaction conditions .

Quantitative Differentiation of 5-Bromopyridine-3-sulfonyl chloride hydrochloride: A Comparative Evidence Guide for Scientific Procurement


Enhanced Electrophilicity of the Sulfonyl Chloride Moiety via 5-Bromo Substitution

The electron-withdrawing bromine atom at the 5-position significantly acidifies the sulfonyl chloride group, as evidenced by predicted pKa values. For the unsubstituted pyridine-3-sulfonyl chloride, the predicted pKa is -1.77±0.11. Substitution with bromine at the 6-position (a close structural analog) lowers the predicted pKa to -4.09±0.21 . This ~2.3 pKa unit decrease (representing approximately a 200-fold increase in acidity) translates to enhanced electrophilicity and reactivity toward nucleophiles, potentially enabling faster sulfonylation reactions and higher yields in challenging substrates compared to the non-halogenated analog.

Medicinal Chemistry Organic Synthesis Sulfonylation

Superior Cross-Coupling Reactivity of 5-Bromo Substituent Compared to 5-Chloro Analog

The 5-bromo substituent enables efficient palladium-catalyzed cross-coupling reactions, a key diversification strategy for building complex molecular libraries. While both 5-bromo and 5-chloro analogs can participate in cross-couplings, aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides. Comparative kinetic studies on model aryl halides indicate that the relative rate of oxidative addition for Ph-Br versus Ph-Cl is typically 50–100 times faster under identical conditions [1]. This reactivity difference is critical in medicinal chemistry campaigns where rapid analog synthesis is required.

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Positional Isomer-Dependent Stability: Pyridine-3-sulfonyl Chlorides Exhibit Distinct Decomposition Pathways

A comprehensive 2026 study of 236 heteroaromatic sulfonyl halides established clear stability trends based on heterocycle and substitution pattern . Pyridine-3-sulfonyl chlorides were found to undergo hydrolysis by trace water as their primary decomposition pathway, in contrast to pyridine-2- and pyridine-4-sulfonyl chlorides, which undergo formal SO2 extrusion. While specific quantitative stability data for the 5-bromo derivative were not individually tabulated in the open-access summary, the study established that the pyridine-3-sulfonyl chloride scaffold is the preferred regioisomer when hydrolytic sensitivity is manageable but SO2 extrusion must be avoided.

Chemical Stability Process Chemistry Reagent Selection

Documented Use as a Key Intermediate in Sub-Nanomolar Kinase Inhibitor Synthesis

5-Bromopyridine-3-sulfonyl chloride hydrochloride serves as a direct precursor to sulfonylpyridine-based kinase inhibitors. In a published structure-activity relationship (SAR) study, a sulfonylpyridine derivative synthesized from this building block exhibited sub-nanomolar binding affinity (Ki < 1 nM) against Interleukin-2 inducible T-cell kinase (ITK) [1]. The 3D structure of the ITK kinase domain in complex with this inhibitor has been deposited in the Protein Data Bank (PDB ID: 4QD6). The 5-bromo substituent was essential for the final compound's potency and selectivity profile, demonstrating that the specific substitution pattern of this building block translates directly to biological activity in the final drug candidate.

Kinase Inhibition Drug Discovery SAR Studies

Synthesis and Utility Confirmed in Peer-Reviewed Heterocyclic Chemistry Literature

The synthesis of substituted pyridine-3-sulfonyl chlorides, including the 5-bromo derivative, has been reported in the peer-reviewed journal *Chemistry of Heterocyclic Compounds* [1]. The methodology involves diazotization of substituted 3-aminopyridines followed by substitution with sulfonyl groups. The reported optimized conditions provide a reliable synthetic route to this compound class, and the subsequent conversion to pyridine-3-sulfonic acids and -sulfonyl amides is demonstrated. The use of 2-amino-5-bromopyridine-3-sulfonyl chloride (a close analog) for the generation of 135-member amide libraries further underscores the utility of the 5-bromo-3-sulfonyl chloride scaffold in diversity-oriented synthesis [2].

Heterocyclic Chemistry Synthetic Methodology Sulfonamide Libraries

Unique Dual-Reactive Architecture: Orthogonal Sulfonylation and Cross-Coupling Capability

The defining feature of 5-bromopyridine-3-sulfonyl chloride hydrochloride is its bifunctional nature, which enables sequential, orthogonal reactions. The sulfonyl chloride group reacts rapidly with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. Following sulfonylation, the intact 5-bromo substituent can then undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to introduce a second diversity element [1]. This sequential reactivity is not possible with unsubstituted pyridine-3-sulfonyl chloride (which lacks the second reactive handle) or with 5-chloro or 5-fluoro analogs (which have significantly reduced cross-coupling efficiency). The combination of a highly reactive sulfonyl chloride and a robust cross-coupling handle in a single, compact molecule (MW 256.5 for free base) provides a high density of functionalization potential, making it a highly efficient building block for parallel synthesis and lead optimization.

Orthogonal Reactivity Diversity-Oriented Synthesis Medicinal Chemistry

Optimal Application Scenarios for 5-Bromopyridine-3-sulfonyl chloride hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemistry programs targeting kinases or other enzymes where a pyridine sulfonamide core is desired. As demonstrated in the ITK inhibitor program, the 5-bromopyridine-3-sulfonamide motif can confer sub-nanomolar binding affinity. The dual-reactive nature allows for rapid analog synthesis: first, the sulfonyl chloride is reacted with a diverse set of amines to generate a sulfonamide library; second, the bromine handle is exploited in Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups for additional SAR exploration. The enhanced electrophilicity (ΔpKa ≈ -2.3) ensures efficient sulfonylation even with sterically hindered amines , while the superior reactivity of the aryl bromide over aryl chloride ensures high yields in the subsequent cross-coupling step [1].

Diversity-Oriented Synthesis and Compound Library Production

For organizations generating large compound libraries, 5-bromopyridine-3-sulfonyl chloride hydrochloride offers a strategic advantage. Its orthogonal reactivity enables a two-step, one-pot-like diversification strategy that is highly amenable to parallel synthesis. Published reports confirm the successful use of the closely related 2-amino-5-bromopyridine-3-sulfonyl chloride in generating 135-member amide libraries . The 5-bromo handle is particularly well-suited for late-stage diversification via palladium catalysis, a cornerstone of modern library synthesis. The established synthetic route from 3-aminopyridines, reported in the peer-reviewed literature [1], ensures a reliable supply chain and consistent quality for large-scale library production.

Process Chemistry: Optimizing Cross-Coupling Steps in Multi-Kilogram Syntheses

In process chemistry, the choice between an aryl bromide and an aryl chloride can have significant economic implications. The 5-bromo derivative offers faster cross-coupling kinetics, which can reduce reaction times, lower catalyst loadings, and allow for milder reaction conditions. This can be critical when coupling expensive or sensitive partners. While the chloride analog might be considered for cost reasons, the 50–100x slower oxidative addition of aryl chlorides often leads to longer cycle times, higher catalyst costs, and increased impurity profiles, negating any upfront savings. The class-defined stability profile of pyridine-3-sulfonyl chlorides (hydrolysis by trace water) informs safe handling and storage protocols in a manufacturing environment.

Agrochemical Research: Synthesis of Novel Herbicides and Fungicides

Pyridine sulfonamides are a privileged scaffold in agrochemical discovery. The dual-reactive nature of this building block allows for the efficient synthesis of complex pyridine-based molecules with potential herbicidal or fungicidal activity. The 5-bromo substituent provides a handle for introducing lipophilic aryl groups (via cross-coupling) to modulate logP and membrane permeability, while the sulfonamide moiety can be tuned for target binding. The compound's high reactivity and well-defined stability profile ensure reliable performance in standard agrochemical synthesis workflows.

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